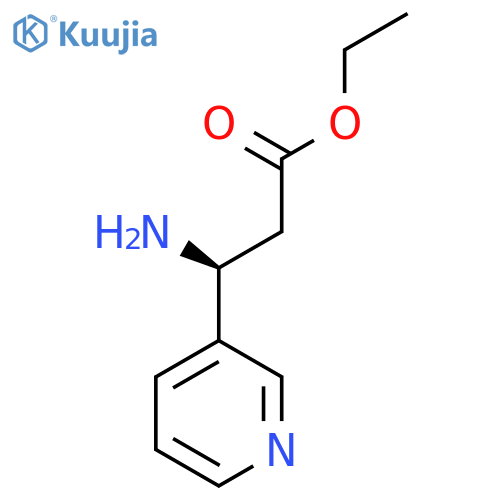

Cas no 149519-95-9 (ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate)

149519-95-9 structure

商品名:ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

CAS番号:149519-95-9

MF:C10H14N2O2

メガワット:194.230362415314

MDL:MFCD11978150

CID:5686668

PubChem ID:10081333

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- (S)-beta-Amino-3-pyridinepropanoic acid ethyl ester

- ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate

- Ethyl (S)-3-amino-3-(pyridin-3-yl)propanoate

- ethyl (3S)-3-amino-3-pyridin-3-ylpropanoate

- SCHEMBL7130315

- EN300-2174549

- 149519-95-9

- 3-Pyridinepropanoic acid, beta-amino-, ethyl ester, (betaS)-

- ethyl(S)-3-amino-3-(pyridin-3-yl)propanoate

- 3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)-

-

- MDL: MFCD11978150

- インチ: 1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3/t9-/m0/s1

- InChIKey: SUOOQSWLTJJSDK-VIFPVBQESA-N

- ほほえんだ: O(CC)C(C[C@@H](C1C=NC=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 65.2Ų

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2174549-2.5g |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |

149519-95-9 | 92% | 2.5g |

$586.0 | 2023-09-16 | |

| Enamine | EN300-2174549-0.5g |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |

149519-95-9 | 92% | 0.5g |

$209.0 | 2023-09-16 | |

| Enamine | EN300-2174549-0.25g |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |

149519-95-9 | 92% | 0.25g |

$110.0 | 2023-09-16 | |

| Enamine | EN300-2174549-0.1g |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |

149519-95-9 | 92% | 0.1g |

$77.0 | 2023-09-16 | |

| Enamine | EN300-2174549-5.0g |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |

149519-95-9 | 92% | 5g |

$867.0 | 2023-05-31 | |

| Enamine | EN300-2174549-1g |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |

149519-95-9 | 92% | 1g |

$299.0 | 2023-09-16 | |

| Aaron | AR001MH3-10g |

3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |

149519-95-9 | 93% | 10g |

$1794.00 | 2023-12-16 | |

| 1PlusChem | 1P001M8R-1g |

3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |

149519-95-9 | 93% | 1g |

$432.00 | 2024-06-20 | |

| 1PlusChem | 1P001M8R-2.5g |

3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |

149519-95-9 | 93% | 2.5g |

$787.00 | 2024-06-20 | |

| 1PlusChem | 1P001M8R-10g |

3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |

149519-95-9 | 93% | 10g |

$1652.00 | 2024-06-20 |

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

149519-95-9 (ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬